molecular formula C9H10BrNO B15157768 2-(4-Bromo-3-methylphenyl)acetamide

2-(4-Bromo-3-methylphenyl)acetamide

Cat. No.: B15157768
M. Wt: 228.09 g/mol
InChI Key: XKMPPYPBRHJXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromo-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile. The general reaction scheme is as follows:

4-Bromo-3-methylaniline+Acetic anhydrideThis compound+Acetic acid\text{4-Bromo-3-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Bromo-3-methylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 2-(4-bromo-3-methylphenyl)ethylamine.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and protein binding.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-methylphenyl)acetamide
  • 2-(4-Fluoro-3-methylphenyl)acetamide
  • 2-(4-Iodo-3-methylphenyl)acetamide

Uniqueness

2-(4-Bromo-3-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This makes it a valuable compound in the design of new molecules with specific properties.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)acetamide

InChI

InChI=1S/C9H10BrNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

XKMPPYPBRHJXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.